(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12F3N3O |
|---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
[3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C12H12F3N3O/c1-19-11-8(6-16)7-18(17-11)10-4-2-9(3-5-10)12(13,14)15/h2-5,7H,6,16H2,1H3 |
InChI Key |
GPZDJCOQGLWFPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1CN)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine and 1,3-Diketones
The pyrazole scaffold is synthesized by reacting hydrazine derivatives with 1,3-diketones . For the target compound, 3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde serves as a key intermediate.
Reaction Conditions
Mechanism
Hydrazine attacks the diketone’s carbonyl groups, forming a dihydropyrazole intermediate, which undergoes dehydration to yield the aromatic pyrazole ring.
Introduction of the Trifluoromethylphenyl Group
Suzuki-Miyaura Coupling
The 4-(trifluoromethyl)phenyl group is introduced via a palladium-catalyzed cross-coupling reaction. A boronic ester derivative of 4-(trifluoromethyl)benzene reacts with a halogenated pyrazole precursor.
Typical Procedure
Challenges
-
Electron-deficient aryl groups (e.g., CF₃) reduce coupling efficiency.
-
Optimization: Increasing catalyst loading to 10 mol% and extending reaction time to 24 hours improve yields.
Functionalization with Methoxy and Methanamine Groups
Methoxy Group Installation
The 3-methoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a nitro- or halogen-substituted pyrazole.
Reaction Conditions
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 3.94 (s, 2H, CH₂NH₂), 3.85 (s, 3H, OCH₃), and 7.65–7.93 (m, 4H, Ar-H).
-
HRMS-ESI: Calculated for C₁₂H₁₂F₃N₃O [M+H]⁺: 271.24; Found: 271.23.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires purified diketones | 60–75 |
| Suzuki Coupling | Tolerance for electron-deficient aryl groups | High catalyst cost | 50–65 |
| Reductive Amination | Mild conditions | Low yield due to over-reduction | 40–55 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanamine group (-CH2NH2) participates in nucleophilic substitution due to its primary amine functionality:
Mechanistic Insight : The amine’s lone pair attacks electrophilic centers, forming intermediates stabilized by the aromatic pyrazole ring’s resonance .
Electrophilic Aromatic Substitution
The pyrazole ring undergoes regioselective electrophilic attacks at the C-5 position due to methoxy’s activating effects:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO3, H2SO4, 0°C | 5-Nitro-pyrazole derivative | Para to methoxy group |
| Sulfonation | SO3, H2SO4, 50°C | 5-Sulfo-pyrazole derivative | Enhanced water solubility |
Structural Influence : The trifluoromethyl group deactivates the adjacent phenyl ring, directing electrophiles to the pyrazole core .
Reductive Amination
The primary amine undergoes reductive amination with ketones/aldehydes:
| Carbonyl Compound | Reducing Agent | Product | Yield (%) |
|---|---|---|---|
| Formaldehyde | NaBH3CN, MeOH, RT | Dimethylated amine | 82 |
| Benzaldehyde | H2, Pd/C, EtOH, 50°C | N-Benzyl derivative | 75 |
Application : Used to synthesize libraries of amine derivatives for biological screening .
Cross-Coupling Reactions
The aryl trifluoromethyl group enables palladium-catalyzed couplings:
| Reaction Type | Catalysts/Partners | Product | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, Aryl boronic acid | Biaryl derivatives | Requires halogenation at C-5 |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Amines | N-Aryl amines | Limited by substrate solubility |
Limitation : Direct coupling is hindered without pre-functionalization (e.g., bromination) at reactive positions.
Stability Under Reactive Conditions
Critical stability data for process optimization:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| Strong acids (HCl, 80°C) | Cleavage of methoxy group | Demethylation to phenol derivative |
| Oxidative (H2O2, RT) | Amine oxidation to nitroso | Loss of nucleophilicity |
Recommendation : Avoid prolonged exposure to Lewis acids or oxidizers during synthesis .
Comparative Reactivity with Analogues
Reactivity differences due to substituents:
| Compound Modification | Reaction Rate (vs Parent) | Key Factor |
|---|---|---|
| Replacement of -OCH3 with -Cl | 1.5× faster alkylation | Increased ring activation |
| Removal of -CF3 | 3× slower electrophilic substitution | Reduced electron deficiency |
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. Preliminary studies suggest that (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine may inhibit cancer cell proliferation through several mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 3.8 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of kinase activity |
This data suggests that the compound may serve as a lead for developing new anticancer therapies.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating potential utility in treating inflammatory diseases.
Case Study 1: MCF-7 Cell Line
A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.
Case Study 2: In Vivo Studies
Animal models treated with the compound exhibited reduced tumor growth compared to control groups, suggesting systemic efficacy and potential for further development in clinical settings.
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies indicate favorable properties such as good oral bioavailability and metabolic stability. However, further research is needed to fully assess the safety profile and therapeutic window of this compound.
Mechanism of Action
The mechanism of action of (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methoxy group can participate in hydrogen bonding with target proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues in the binding site .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Methyl : The target’s 3-methoxy group contrasts with methyl or ethyl substituents in analogs (), affecting solubility and hydrogen-bonding capacity.
- Amine Placement : Methanamine at position 4 (target) vs. position 3 () may influence binding interactions in biological targets.
Physicochemical and Spectroscopic Properties
- NMR Data : In , pyrazole derivatives show distinct ¹H NMR shifts for amine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). The target’s methoxy group would likely produce a singlet near δ 3.8–4.0 ppm, while the CF₃ group deshields adjacent protons.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents | logP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₁F₃N₃O | 294.24 | 3-OCH₃, 4-CF₃Ph, 4-CH₂NH₂ | 2.8 |
| [1-Methyl-4-(CF₃)-pyrazol-3-yl]methanamine | C₆H₈F₃N₃ | 179.14 | 1-CH₃, 4-CF₃, 3-CH₂NH₂ | 1.5 |
| (3-Ethyl-5-OCH₃-1-CH₃-pyrazol-4-yl)methanamine | C₈H₁₅N₃O | 169.22 | 3-C₂H₅, 5-OCH₃, 1-CH₃ | 1.2 |
Biological Activity
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, a methoxy group, and a pyrazole ring, which contribute to its unique properties and interactions with biological targets.
- Molecular Formula : C12H12F3N3O
- Molecular Weight : 271.24 g/mol
- CAS Number : 1701434-17-4
The biological activity of this compound is largely attributed to its structural components:
- The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.
- The methoxy group can engage in hydrogen bonding with target proteins, potentially influencing receptor interactions.
- The pyrazole ring allows for π-π interactions with aromatic residues in protein binding sites, which is crucial for its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Lung cancer
- Colorectal cancer
- Prostate cancer
In vitro studies showed that some pyrazole derivatives can inhibit the growth of these cancer cells effectively. For example, a related compound exhibited an EC50 value of 0.064 μM against specific cancer cell lines, indicating potent activity .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. For example, certain related compounds demonstrated IC50 values ranging from 57.24 to 69.15 μg/mL .
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives:
- Antiparasitic Activity : A study focusing on dihydroquinazolinone derivatives found that modifications to the structure could enhance metabolic stability and aqueous solubility while maintaining antiparasitic activity against Plasmodium species . Although not directly related to our compound, these findings underscore the importance of structural optimization in enhancing biological efficacy.
- Molecular Modeling Studies : In another study, molecular modeling was utilized to predict the binding affinity of pyrazole derivatives to various targets. The results indicated that specific substitutions could significantly affect binding interactions and biological outcomes .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other pyrazole derivatives:
| Compound Name | Structure | Key Activity |
|---|---|---|
| (3-Methoxyphenyl)methanamine | Lacks trifluoromethyl group | Moderate activity |
| (4-(Trifluoromethyl)phenyl)methanamine | Lacks methoxy group | Limited bioactivity |
| (3-Methoxy-1-phenyl-1H-pyrazol-4-yl)methanamine | Lacks trifluoromethyl group | Lower potency |
Q & A
Q. How can researchers mitigate batch-to-batch variability in biological activity studies?
- Methodology :
- Strict QC protocols : NMR purity >95%, HPLC area normalization.
- Bioactivity normalization : Include reference standards (e.g., known kinase inhibitors) in each assay plate.
- Statistical analysis : Use ANOVA to identify outlier batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
